1-Isopropoxy-4-nitrobenzene

Descripción

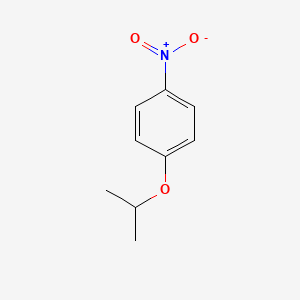

1-Isopropoxy-4-nitrobenzene is an organic compound with the chemical formula C9H11NO3. guidechem.com It is characterized by an isopropoxy group (-OCH(CH3)2) and a nitro group (-NO2) attached to a benzene (B151609) ring. This structure places it within the broader class of nitroaromatic compounds, which are distinguished by the presence of at least one nitro group on an aromatic ring. nih.gov

Nitroaromatic compounds are a cornerstone of the chemical industry, serving as precursors and intermediates in the synthesis of a vast array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govmdpi.com The nitro group, with its strong electron-withdrawing nature, significantly influences the chemical reactivity of the aromatic ring. nih.govmasterorganicchemistry.com This property is central to their utility in various chemical transformations. The synthesis of many nitroaromatic compounds is achieved through nitration, a process involving the reaction of an aromatic substrate with a mixture of nitric and sulfuric acids. nih.gov

Alkoxy groups, such as the isopropoxy group in the title compound, are crucial substituents in organic chemistry. mdpi.com They are known to be activating groups in electrophilic aromatic substitution reactions, meaning they increase the rate of reaction compared to an unsubstituted benzene ring. masterorganicchemistry.commsu.edulibretexts.org This is attributed to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, a phenomenon that outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. msu.edulibretexts.org This electron-donating characteristic directs incoming electrophiles primarily to the ortho and para positions of the aromatic ring. solubilityofthings.com The presence of alkoxy groups is also prevalent in the structures of many natural and synthetic bioactive compounds, including pharmaceuticals. mdpi.com

Research involving this compound has explored its synthesis, chemical reactivity, and potential applications. Studies have investigated its preparation through methods like phase-transfer catalysis, highlighting efforts to develop efficient and environmentally conscious synthetic routes. sphinxsai.com Furthermore, its role as an intermediate in the synthesis of more complex molecules, such as those with potential biological activity, has been a subject of investigation. mums.ac.irresearchgate.net Research has also touched upon its function as a competitive inhibitor in enzymatic reactions, indicating its utility in biochemical studies. frontiersin.orgresearchgate.net

Physicochemical Properties

This compound, also known as isopropyl 4-nitrophenyl ether, is a compound with distinct physical and chemical characteristics. tcichemicals.com It typically appears as a white to almost white powder or lump. guidechem.com

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Appearance | White to Almost white powder to lump |

| Vapour Pressure | 0.005 mmHg at 25°C |

| Solubility in Water | 0.24 g/L at 25°C (Very slightly soluble) |

Data sourced from Guidechem. guidechem.com

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 1-chloro-4-nitrobenzene (B41953) with isopropyl alcohol in the presence of potassium hydroxide (B78521), catalyzed by a multi-site phase-transfer catalyst. sphinxsai.com This reaction can be enhanced by the use of low-frequency ultrasound. sphinxsai.com

Another synthetic pathway involves the reaction of 4-nitrophenol (B140041) with allyl bromide, followed by a Claisen rearrangement and reduction of the nitro group to prepare 3-allyl-4-isopropoxybenzenamine, a related compound. mums.ac.ir

This compound itself can undergo further chemical transformations. For instance, it can be a precursor in the synthesis of more complex molecules. Research has shown its use in the preparation of 2-isopropoxy-4-nitrobenzoic acid, although reaction conditions such as temperature and the choice of base are critical to avoid the formation of side products like trans-azoxybenzene derivatives. researchgate.net

Research Applications

This compound and its derivatives are subjects of interest in various research areas.

Inhibitor Studies: The compound has been utilized as a competitive inhibitor in studies of artificial enzymes. Specifically, it has been shown to inhibit the hydrolysis of p-nitrophenyl acetate (B1210297) by a self-assembling peptide with carboxylesterase activity. frontiersin.orgresearchgate.net This application is valuable for understanding enzyme kinetics and designing specific inhibitors.

Intermediate in Organic Synthesis: this compound serves as a building block in the synthesis of more complex organic molecules. For example, its bromo-substituted derivative, 1-bromo-2-isopropoxy-4-nitrobenzene, has been used in the synthesis of bifunctional HIV reverse-transcriptase inhibitors. researchgate.net Additionally, derivatives have been synthesized and studied as potential 15-lipoxygenase inhibitors. mums.ac.ir The synthesis of related compounds like 1,5-dichloro-2-isopropoxy-4-nitrobenzene, an intermediate for the herbicide oxadiazon, has also been documented. google.com

Sweetening Agents Research: Interestingly, the related compound 1-isopropoxy-2-amino-4-nitrobenzene was reported to be 600 times sweeter than a 1% sucrose (B13894) solution, as part of a broader investigation into a series of sweetening agents. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJVDNLACMALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504794 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26455-31-2 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways

Established methods for synthesizing 1-isopropoxy-4-nitrobenzene primarily revolve around the nucleophilic aromatic substitution (SNAr) of halonitrobenzenes. This approach is favored due to the high reactivity of the aromatic ring, which is activated by the electron-withdrawing nitro group.

Preparation via Nucleophilic Substitution of Halonitrobenzenes with Alcohols

The most common route to this compound involves the reaction of a 4-halonitrobenzene, typically 1-chloro-4-nitrobenzene (B41953), with isopropanol (B130326) in the presence of a base. researchgate.netsphinxsai.com The nitro group at the para position facilitates the nucleophilic attack of the isopropoxide ion by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. mdpi.commasterorganicchemistry.com

The general reaction is as follows:

1-Chloro-4-nitrobenzene + Isopropanol (in the presence of a base) → this compound + Salt + Water

The choice of base is crucial for the reaction's success. Strong bases like potassium hydroxide (B78521) are commonly used to deprotonate the isopropanol, forming the more nucleophilic isopropoxide anion. researchgate.netsphinxsai.com

To overcome the challenge of bringing together a water-soluble base and an organic-soluble substrate, phase-transfer catalysis (PTC) is often employed. researchgate.netsphinxsai.com This technique uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the hydroxide or alkoxide ions from the aqueous or solid phase to the organic phase where the reaction occurs. researchgate.netsphinxsai.comresearchgate.net This method enhances the reaction rate and yield by increasing the concentration of the nucleophile in the organic phase. researchgate.netsphinxsai.com

A variety of phase-transfer catalysts have been investigated for this synthesis, including tetra-n-butylammonium bromide (TBAB), tetra-n-hexylammonium bromide (THAB), and multi-site phase-transfer catalysts (MPTCs) like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dichloride. sphinxsai.com The use of MPTCs has been shown to be particularly effective. researchgate.netsphinxsai.com

The application of ultrasound irradiation, or sonocatalysis, has been demonstrated to significantly accelerate the synthesis of this compound. researchgate.netsphinxsai.com The mechanical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—increase the surface area of contact between the phases and enhance mass transfer, leading to a higher reaction rate. sphinxsai.comijche.com Studies have shown that combining ultrasound with phase-transfer catalysis creates a synergistic effect, resulting in even shorter reaction times and higher yields. researchgate.netsphinxsai.com For instance, the apparent rate constant for the ultrasonically promoted reaction can be almost twofold higher than the silent reaction. ijche.com

Kinetic studies of the synthesis of this compound under solid-liquid phase-transfer catalysis (SL-PTC) conditions have revealed that the reaction typically follows pseudo-first-order kinetics. sphinxsai.com The rate of reaction is influenced by several factors:

Agitation Speed: The reaction rate increases with agitation speed up to a certain point, beyond which it becomes independent, indicating that the reaction is no longer limited by mass transfer.

Concentration of Reactants and Catalyst: The apparent rate constant increases with increasing concentrations of 1-chloro-4-nitrobenzene, potassium hydroxide, and the phase-transfer catalyst. sphinxsai.com

Temperature: As with most chemical reactions, the rate of synthesis increases with temperature. The activation energy for the reaction can be determined from an Arrhenius plot. sphinxsai.com

Water Content: In SL-PTC, the presence of a trace amount of water can enhance the reaction rate by promoting the dissolution of the solid base. researchgate.net However, an excess of water can be detrimental. sphinxsai.com

| Parameter | Effect on Reaction Rate | Reference |

| Agitation Speed | Increases up to a certain point, then plateaus | |

| Concentration of 1-Chloro-4-nitrobenzene | Increases | sphinxsai.com |

| Concentration of Potassium Hydroxide | Increases | sphinxsai.com |

| Concentration of Phase-Transfer Catalyst | Increases | sphinxsai.com |

| Temperature | Increases | sphinxsai.com |

| Trace Amount of Water | Increases | researchgate.net |

| Excess Water | Decreases | sphinxsai.com |

Enhancement with Ultrasound Irradiation (Sonocatalysis)

Electrophilic Aromatic Substitution Approaches for Related Compounds

While nucleophilic substitution is the primary method for synthesizing this compound, electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring and is relevant for the synthesis of precursors or related compounds. msu.edugoogle.com In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. msu.edu The presence of an alkoxy group, such as an isopropoxy group, on the benzene ring makes it more reactive towards electrophiles and directs incoming substituents to the ortho and para positions. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. msu.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. lkouniv.ac.in

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. lkouniv.ac.in

For instance, the precursor 4-nitrophenol (B140041) can be synthesized via the nitration of phenol (B47542). However, direct electrophilic isopropoxylation of nitrobenzene (B124822) is not a standard synthetic route.

Novel Synthetic Strategies

Research into novel synthetic strategies for this compound and related ethers continues, with a focus on developing more efficient, environmentally friendly, and cost-effective methods. This includes the development of new and more active phase-transfer catalysts, including multi-site catalysts, and the exploration of alternative energy sources like microwave irradiation to accelerate the reaction. The use of different solvent systems and bases is also an area of ongoing investigation to optimize the reaction conditions further. rsc.org

One-Pot Reductive Amination Protocols Utilizing this compound

A novel and efficient one-pot procedure for amine synthesis involves the reductive amination of carbonyl compounds with nitro compounds like this compound. rsc.org In this protocol, the nitro compound is first reduced in situ to form the corresponding amine, which then participates in the reductive amination of a carbonyl compound. rsc.orgnih.gov This approach circumvents the limitations and potential safety hazards associated with using high-pressure hydrogen gas by employing alternative hydrogen donors. rsc.org

Iridium-Catalyzed Transfer Hydrogenation Methods

Iridium (Ir) complexes have proven to be effective catalysts for one-pot reductive amination via transfer hydrogenation. nih.gov This method utilizes formic acid (HCOOH), a stable and low-cost hydrogen donor derived from biomass, in conjunction with an iridium catalyst to facilitate the reaction. nih.gov The process involves the iridium-catalyzed reduction of the nitro group of this compound, followed by the reductive amination of aldehydes or ketones. rsc.orgnih.gov This transfer hydrogenation approach offers a safer and more practical alternative to methods requiring high-pressure molecular hydrogen. rsc.org A general catalyst system for the transfer hydrogenation of nitroarenes to anilines often consists of commercially available [Ir(cod)Cl]2 and 1,10-phenanthroline, using 2-propanol as the hydrogen source. rsc.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the iridium-catalyzed reductive amination is highly dependent on the reaction conditions and the specific catalyst used. For the reaction between this compound (acting as the amine source) and aldehydes, catalyst screening is crucial. rsc.org

For instance, in the model reaction of this compound with benzaldehyde (B42025), an iridium complex catalyst (TC-1) showed excellent conversion rates (98%) under optimized conditions. nih.gov These conditions included using formic acid as the hydrogen donor and a mixed solvent system of DMF and water. nih.gov The choice of catalyst is critical; catalysts with different substituents (e.g., methyl or chlorine) resulted in lower yields. rsc.org Furthermore, decreasing the catalyst loading led to a sharp drop in product yield. rsc.org The reaction medium also plays a significant role, with different solvents yielding varied results. rsc.org

When ketones are used as substrates instead of aldehydes, a different iridium catalyst (TC-4) was found to be optimal, achieving a 90% conversion at room temperature, which could be slightly increased by raising the temperature to 80 °C. rsc.org

Table 1: Optimization of Conditions for Ir-Catalyzed Reductive Amination of Benzaldehyde with this compound rsc.orgnih.gov

| Entry | Catalyst | Solvent | Temperature | Conversion/Yield |

|---|---|---|---|---|

| 1 | TC-1 | DMF/H₂O | Room Temp | 98% |

| 2 | TC-2 (Methyl substituent) | DMF/H₂O | Room Temp | Moderate Yield |

| 3 | TC-3 (Chlorine substituent) | DMF/H₂O | Room Temp | Moderate Yield |

| 4 | TC-1 (0.5 mol% loading) | DMF/H₂O | Room Temp | Sharp Decrease in Yield |

| 5 | TC-4 | DMF/H₂O | Room Temp | Lower Conversion |

| 6 | TC-4 | DMF/H₂O | 80 °C | Slightly Increased Yield |

| 7 | TC-1 | Toluene | Room Temp | Lower Yield |

Reaction conditions: benzaldehyde (0.5 mmol), this compound (1.0 mmol), solvent (2.0 mL), catalyst (0.005 mmol), HCOOH (10.0-15.0 equiv.), B₂(OH)₄ (6.0 equiv.), 4,4-bipyridine (0.05 mmol) for 12 h.

Substrate Scope and Yield Analysis in Reductive Amination

The versatility of the iridium-catalyzed one-pot reductive amination was explored by testing a range of substrates. rsc.org When this compound was used as the amination agent, it reacted successfully with various mono-substituted benzaldehydes, affording the desired amine products in good yields. rsc.orgnih.gov However, the reaction with 4-nitrobenzaldehyde (B150856) resulted in only a moderate yield. rsc.org The protocol is also effective for multi-substituted benzaldehydes, including those with either electron-donating or electron-withdrawing groups. rsc.org

The feasibility of using ketones as substrates was also investigated. rsc.org Choosing 4-phenyl-2-butanone and this compound as model reactants, the reaction parameters were optimized to achieve high conversion rates. rsc.orgnih.gov The substrate scope was further examined by reacting 4-phenylbutan-2-one with other nitroarenes, demonstrating the versatility of this reductive amination method. nih.gov

Table 2: Substrate Scope for Reductive Amination with this compound rsc.orgnih.gov

| Substrate Type | Example Substrate | Product Yield |

|---|---|---|

| Mono-substituted Benzaldehyde | Benzaldehyde | 98% |

| Mono-substituted Benzaldehyde | 4-Nitrobenzaldehyde | Moderate |

Yields are for the isolated products under optimized conditions.

Convergent and Divergent Synthetic Routes to Target Molecules

Convergent and divergent syntheses represent strategic approaches to building complex molecules. nih.gov A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. A divergent synthesis starts from a common intermediate which is then elaborated into a variety of different target molecules. nih.gov

In a photocatalytic three-component reaction, it was demonstrated that a convergent synthesis could produce the same dihydroisoquinoline-1,4-dione from different starting esters. nih.gov Conversely, a divergent approach allowed for the synthesis of various dihydroisoquinoline-1,4-diones from a single ester by reacting it with different partners. nih.gov While not directly employing this compound, this illustrates a powerful synthetic strategy. An example of a synthetic route starting from a related compound is the one-pot Suzuki-Miyaura homocoupling of 1-bromo-2-isopropoxy-4-nitrobenzene to form a dinitro biaryl compound, which is a key intermediate for more complex target molecules. nih.gov

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound itself requires careful control to ensure high yield and regioselectivity, preventing the formation of unwanted isomers or byproducts.

Influence of Reaction Parameters on Product Selectivity

The synthesis of this compound can be achieved through the reaction of 1-chloro-4-nitrobenzene with isopropyl alcohol, catalyzed by a phase-transfer catalyst under ultrasound irradiation. sphinxsai.com The yield and rate of this reaction are significantly influenced by several parameters. Studies have shown that the apparent reaction rate constant increases with a higher concentration of 1-chloro-4-nitrobenzene. sphinxsai.com The choice of phase-transfer catalyst and its concentration, temperature, and the addition of a small amount of water also play crucial roles in enhancing the reaction rate and final conversion. sphinxsai.com

In a related context, the synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid highlighted the critical impact of temperature and base concentration on product selectivity. researchgate.net An attempt to replicate a reported procedure using concentrated NaOH at 80 °C resulted not in the desired product, but in a trans-azoxybenzene derivative as the main product in 92% yield. researchgate.net However, by modifying the conditions to room temperature and using lithium hydroxide, the intended 2-isopropoxy-4-nitrobenzoic acid was successfully synthesized in a high yield of 82%. researchgate.net This demonstrates that seemingly minor changes in reaction parameters can drastically alter the reaction pathway and final product, underscoring the importance of meticulous optimization for achieving desired regioselectivity and yield. The regioselectivity of similar nucleophilic aromatic substitution reactions is also influenced by the electronic effects of substituents on the aromatic ring. uj.edu.pl

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Phenyl-2-butanone |

| 1-Chloro-4-nitrobenzene |

| Isopropyl alcohol |

| 2-Isopropoxy-4-nitrobenzoic acid |

| 2-Hydroxy-4-nitrobenzoic acid |

| 1-Bromo-2-isopropoxy-4-nitrobenzene |

| Dihydroisoquinoline-1,4-dione |

| Formic acid |

| 1,10-phenanthroline |

| 2-propanol |

| 4,4-bipyridine |

| Lithium hydroxide |

Design and Application of Advanced Catalyst Systems

The synthesis of this compound, primarily through Williamson ether synthesis, has been significantly enhanced by the development and application of advanced catalyst systems. researchgate.netmasterorganicchemistry.com These systems primarily focus on improving reaction rates, yields, and selectivity under milder conditions. A prominent strategy involves the use of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases (e.g., a solid-liquid or liquid-liquid system). sphinxsai.comresearchgate.net

Research has demonstrated the successful preparation of this compound from 1-chloro-4-nitrobenzene and isopropyl alcohol using potassium hydroxide, catalyzed by a phase-transfer catalyst in a solid-liquid system. sphinxsai.comresearchgate.net The use of PTC is advantageous as it can mitigate issues like the hydration of the active intermediate isopropoxide. researchgate.net

A significant advancement in this area is the synergistic use of PTC with ultrasound irradiation (sonocatalysis). sphinxsai.com Low-frequency ultrasound (e.g., 40 kHz) has been shown to substantially enhance the reaction rate. sphinxsai.com This enhancement is attributed to the acoustic cavitation phenomenon, which improves mass transfer and activates the reacting species.

Various phase-transfer catalysts have been investigated for this etherification reaction. These range from single-site quaternary ammonium salts to more complex multi-site catalysts. The choice of catalyst can significantly influence the reaction kinetics. For instance, in the synthesis of this compound from 1-chloro-4-nitrobenzene and isopropyl alcohol, the multi-site phase-transfer catalyst (MPTC) 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dichloride has been effectively used. sphinxsai.comresearchgate.net Other studies have compared the efficacy of various single-site PTCs.

The table below summarizes various catalyst systems employed in the synthesis of this compound and related ethers, highlighting the diversity of approaches to optimize this transformation.

| Catalyst Type | Catalyst Name | Reactants | Key Findings | Reference |

| Multi-Site Phase-Transfer Catalyst (MPTC) | 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octanium dichloride | 1-chloro-4-nitrobenzene, Isopropyl alcohol | Efficiently catalyzes the reaction, especially under ultrasound irradiation. | sphinxsai.com |

| Single-Site Phase-Transfer Catalysts (PTC) | Tetrabutylammonium bromide (TBAB) | 1-chloro-4-nitrobenzene, Isoamyl alcohol | Employed effectively in a biphasic system, with rate enhancement from ultrasound. | ijche.com |

| Single-Site Phase-Transfer Catalysts (PTC) | TOAB, THAB, TBAB, TEAB | 1-chloro-4-nitrobenzene, Isopropyl alcohol | Employed to evaluate their influence on the reaction under sonication. | sphinxsai.com |

| Alkali Ion Complexing Agents | 18-crown-6, Carbowax 20M, Triton X-100, Bu4NBr | 1-chloro-4-nitrobenzene, 2-propanol, KOH | Addition of these agents leads to good yields of the product. | researchgate.net |

Beyond PTC, other catalytic systems are being explored for related transformations, such as the reduction of nitrophenols, which could have implications for processes involving this compound derivatives. These include catalysts based on metal nanoparticles (e.g., Platinum, Copper) supported on materials like tin oxide or porous carbon. mdpi.comrsc.org These advanced systems offer high efficiency and potential for reusability, which are key aspects of green chemistry and industrial viability. mdpi.comtaylorandfrancis.com

Industrial and Laboratory Scale-Up Considerations

Scaling the synthesis of this compound from the laboratory bench to industrial production presents several challenges that necessitate careful process optimization and engineering solutions. The inherent exothermicity of nitration and etherification reactions is a primary safety and control concern. mdpi.combeilstein-journals.org

For industrial-scale operations, traditional batch reactors can be problematic due to poor heat transfer efficiency and the large volume of reactive material held at a high temperature, which increases the risk of thermal runaway. mdpi.com A modern approach to mitigate these risks is the adoption of continuous-flow reactors, such as microreactors or tubular reactors. mdpi.combeilstein-journals.org Continuous-flow systems offer significantly improved heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control. beilstein-journals.org This technology also minimizes the volume of the reaction mixture at any given time, enhancing process safety. Studies on the continuous-flow nitration of related aromatic compounds like o-xylene (B151617) have demonstrated high yields and throughput, with a significant reduction in hazardous byproducts compared to batch processes. mdpi.com This methodology could be directly applicable to the large-scale synthesis of nitroaromatic precursors for this compound.

The choice of synthetic route and catalyst system is also critical for scale-up. Phase-transfer catalysis (PTC) is considered an industrially viable technique due to its operational simplicity, mild reaction conditions, and effectiveness. sphinxsai.com However, the cost of the catalyst and the need for its separation and potential recycling are important economic considerations for large-scale production.

The table below outlines key parameters and their implications for scaling up the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Industrial Scale-Up Implication |

| Reaction Vessel | Glass flasks (Batch) | Continuous-flow reactors (e.g., tubular, chip) are preferred for safety and efficiency. mdpi.combeilstein-journals.org |

| Heat Transfer | Oil baths, heating mantles | High-efficiency heat exchangers are crucial for managing exothermic reactions. mdpi.com |

| Catalyst System | Various PTCs and solvents explored for optimal yield. researchgate.netsphinxsai.com | Catalyst cost, separation, and reusability become critical economic factors. Robustness of the catalyst is key. google.com |

| Reagent Handling | Manual addition of reagents. | Automated dosing systems for precise control of stoichiometry and reaction rate. |

| Process Control | Manual monitoring of temperature and time. | Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters. |

| Waste Management | Solvent disposal. | Recycling of solvents and byproducts (e.g., waste acid) is necessary for environmental and economic reasons. mdpi.com |

Furthermore, the robustness of the chosen synthetic method is paramount. For instance, some etherification reactions of substituted catechols are not suitable for industrial scale under alkaline conditions due to the high oxidation sensitivity of the starting materials. google.com Similar stability and side-reaction profiling would be essential for the industrial synthesis of this compound to ensure consistent product quality and yield. The simplification of work-up procedures, such as reducing the need for aqueous washes by minimizing impurity formation, is another significant advantage of optimized continuous processes, leading to reduced wastewater generation. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group is a dominant feature of the molecule's reactivity, primarily serving as a site for reduction but also influencing the reactivity of the aromatic ring.

Reduction Reactions to Amino Derivatives

The most common transformation of the nitro group in 1-isopropoxy-4-nitrobenzene is its reduction to a primary amine, yielding 4-isopropoxyaniline (B1293747). This conversion is a fundamental step in the synthesis of more complex molecules and can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. acs.org The general strategy for metabolizing nitroaromatic compounds involves reduction of the nitro group. nih.gov

Catalytic hydrogenation is an efficient method for the reduction of nitroarenes. scielo.br The process involves the use of hydrogen gas (H₂) as the reductant in the presence of a metal catalyst. scielo.br The general mechanism for the catalytic hydrogenation of a nitroaromatic compound like this compound involves a series of steps on the catalyst's surface. rsc.org

The reaction sequence can be summarized as:

Mass Transport : The reactant molecules, this compound and hydrogen, are transported from the bulk solution to the surface of the solid catalyst. rsc.org

Adsorption : Both reactants are adsorbed onto the active sites of the catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface. rsc.orgdtic.mil

Surface Reaction : The adsorbed nitro group undergoes stepwise reduction. This is believed to proceed through nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates before forming the final amino product (R-NH₂). asm.org

Desorption : The final product, 4-isopropoxyaniline, desorpts from the catalyst surface into the solution. rsc.org

Commonly used catalysts include noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon (e.g., Pd/C) to maximize surface area and activity. scielo.br For instance, the reduction of the related compound 1-isopropyl-4-nitrobenzene (B160760) can be accomplished using hydrogen gas with a palladium-on-carbon catalyst.

A variety of chemical reducing agents can also effect the transformation of the nitro group to an amine under different conditions. These methods avoid the need for high-pressure hydrogenation equipment. The choice of reagent can depend on factors like substrate tolerance, cost, and desired reaction conditions.

In one documented pathway, 2,4-dichloro-5-isopropoxy nitrobenzene (B124822) is effectively reduced to the corresponding aniline (B41778) using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcohol solvent with a composite catalyst. Another common laboratory and industrial method involves the use of metal chlorides, such as tin(II) chloride (SnCl₂). The reduction of nitroaromatic intermediates to anilines has been successfully carried out using SnCl₂·2H₂O in refluxing ethyl acetate (B1210297). acs.orgasm.org Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) are also employed for the reduction of nitro groups. nih.gov

The following interactive table summarizes various chemical reducing agents used for the reduction of nitroaromatic compounds.

| Reducing Agent | Typical Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethyl Acetate / HCl | Reflux / Room Temp | A standard method for nitro group reduction. asm.org | acs.orgasm.org |

| Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | 60-80 °C with catalyst | Used with a composite catalyst (e.g., GAC/Fe(OH)₃/Al(OH)₃) for high yield. | |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Varies | A common inorganic salt used for nitro reductions. nih.gov | nih.gov |

| Zinc (Zn) / Acetic Acid (HOAc) | Acetic Acid | Varies | A classical metal/acid reduction system. asm.org | asm.org |

Catalytic Hydrogenation Mechanisms

Reactions Involving the Isopropoxy Moiety

The isopropoxy group confers the properties of an aryl alkyl ether to the molecule. Its primary reactivity involves the cleavage of the ether bond.

Ether Cleavage Reactions

The carbon-oxygen bond of an ether is generally stable, but it can be cleaved under strongly acidic conditions. ipb.pt For aryl alkyl ethers like this compound, cleavage is typically achieved by heating with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). ipb.ptwur.nl

The reaction mechanism depends on the structure of the alkyl group. For this compound, the isopropyl group is secondary. The first step in the mechanism is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). wur.nl

Following protonation, the reaction can proceed via two possible pathways:

Sₙ2 Pathway : The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon. In an aryl alkyl ether, the nucleophile will attack the alkyl carbon (the isopropyl group) because the aromatic carbon is resistant to nucleophilic attack. This results in the formation of a phenol (B47542) and an alkyl halide.

Sₙ1 Pathway : If the alkyl group can form a stable carbocation (such as a tertiary or benzylic group), the protonated ether may dissociate to form an alcohol and a carbocation, which is then captured by the halide ion. ipb.pt

For this compound, cleavage with HBr or HI would yield 4-nitrophenol (B140041) and 2-bromopropane or 2-iodopropane , respectively. The nucleophile attacks the isopropyl carbon, not the aromatic ring carbon. ipb.pt Even with an excess of acid, the resulting phenol does not typically undergo further reaction to form an aryl halide. ipb.pt

Functionalization Strategies

The structure of this compound allows for several functionalization strategies targeting the nitro group, the aromatic ring, and the isopropoxy substituent. The most common transformation is the reduction of the nitro group to an amine (-NH2), yielding 4-isopropoxyaniline. This can be achieved using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst or iron in the presence of hydrochloric acid. This resulting amine is a key intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. vulcanchem.com

Further functionalization can be achieved on the aromatic ring. For instance, a plausible route to introduce an ethynyl (B1212043) group involves directed ortho-metalation. vulcanchem.com This strategy uses a strong base to deprotonate the position ortho to the directing isopropoxy group, followed by reaction with an appropriate electrophile to install a handle for subsequent cross-coupling reactions, like the Sonogashira coupling. vulcanchem.com The compound can also participate in one-pot reductive amination reactions, where the nitro group is reduced in situ and reacts with an aldehyde to form a secondary amine. nih.gov Additionally, the isopropyl group itself can be oxidized to a carboxyl group (-COOH) using strong oxidizing agents, which would form 4-nitrobenzoic acid.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic effects of its two substituents.

In electrophilic aromatic substitution (EAS), the outcome of the reaction is controlled by the directing effects of the groups already present on the benzene ring. wikipedia.org Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group (EDG). vulcanchem.comsavemyexams.com It increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. savemyexams.comtotal-synthesis.com EDGs are known as activating groups and direct incoming electrophiles to the ortho and para positions. savemyexams.commakingmolecules.com

Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG). savemyexams.comtotal-synthesis.com It removes electron density from the π-system of the ring, making it less reactive in EAS. total-synthesis.comyoutube.com Therefore, the nitro group is a deactivating group that directs incoming electrophiles to the meta position. savemyexams.commakingmolecules.comyoutube.com

When both an activating and a deactivating group are present on the ring, the more powerful activating group controls the regioselectivity. makingmolecules.com In this compound, the activating isopropoxy group directs substitution to its ortho positions (C2 and C6), which are simultaneously meta to the deactivating nitro group. The para position relative to the isopropoxy group is already occupied by the nitro group. Therefore, electrophilic substitution reactions, such as bromination, are expected to yield products substituted at the C2 position (e.g., 1-isopropyl-2-bromo-4-nitrobenzene).

Table 1: Directing Effects of Substituents in this compound

| Substituent | Electronic Effect | Reactivity Effect | Directing Position(s) |

| Isopropoxy (-OR) | Electron-donating (+M > -I) | Activating | Ortho, Para |

| Nitro (-NO₂) | Electron-withdrawing (-M, -I) | Deactivating | Meta |

Data sourced from multiple chemical principles. wikipedia.orglibretexts.orgsavemyexams.com

While electrophilic substitution is typical for many aromatic compounds, rings that are highly electron-deficient can undergo nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the ring toward nucleophilic attack. nih.gov The SNAr mechanism generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.govmdpi.com

For structures related to this compound, such as 4-nitroanisole (B1192098) (which has a methoxy (B1213986) group instead of isopropoxy), SNAr reactions have been studied. In these systems, a nucleophile can potentially replace either the alkoxy group or the nitro group. For example, photochemical nucleophilic substitution on 4-nitroanisole with hydroxide (B78521) ions can lead to the formation of both 4-nitrophenol (methoxy replacement) and 4-methoxyphenol (B1676288) (nitro replacement). The regioselectivity of such photochemical reactions can be highly dependent on temperature. researchgate.net Studies on 4-nitroanisole revealed that the quantum yield for nitro group substitution was independent of temperature, whereas the efficiency of methoxy group substitution increased significantly with temperature.

Another relevant mechanism for electron-deficient nitroarenes is Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom. organic-chemistry.org This reaction involves a carbanion bearing a leaving group, which adds to the aromatic ring (typically ortho or para to the nitro group) to form a σ-adduct, followed by elimination to yield the substituted product. organic-chemistry.org For 4-substituted nitroarenes, VNS generally occurs at the position ortho to the nitro group. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns and Directing Effects

Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic data for transformations of this compound are specific to the reaction being studied.

Research on the synthesis of a related ether, 1-(isopentyloxy)-4-nitrobenzene, via phase-transfer catalysis showed that the reaction kinetics could be well described by a pseudo-first-order equation. ijche.com In a different context, the interaction of this compound with the enzyme cytochrome P450 1A2 has been investigated. nih.gov These studies showed that the compound exhibits homotropic cooperativity, resulting in non-hyperbolic, biphasic plots of reaction velocity versus substrate concentration. nih.gov

Furthermore, this compound has been identified as a competitive inhibitor for the hydrolysis of p-nitrophenyl acetate by a de novo designed artificial esterase. frontiersin.orgresearchgate.net This inhibition implies a direct interaction with the active site of the biocatalyst.

Table 2: Kinetic Data for Inhibition of Artificial Esterase by this compound

| Parameter | Value | Conditions |

| Substrate | p-Nitrophenyl acetate | Monitored at 400 nm and 25°C |

| Inhibitor | This compound | Competitive Inhibition |

This table summarizes findings on the inhibitory role of this compound. frontiersin.orgresearchgate.net

Proposed Reaction Mechanisms for Synthesis and Derivatization

Reductive amination is a powerful one-pot method for synthesizing amines. frontiersin.org When applied to this compound and an aldehyde, the process involves the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde to form an imine, followed by a final reduction to the secondary amine product. nih.govsci-hub.se

The catalytic cycle for this domino reaction depends on the catalyst system employed, for example, an iridium complex for transfer hydrogenation. nih.gov A plausible mechanism involves the following key steps:

Nitro Group Reduction: The iridium catalyst, activated by a hydrogen source (e.g., isopropanol (B130326) or formic acid), first facilitates the transfer hydrogenation of the nitro group on this compound to the corresponding amine, 4-isopropoxyaniline.

Imine Formation: The newly formed 4-isopropoxyaniline undergoes a condensation reaction with the aldehyde present in the mixture. This is typically a reversible step that forms an imine intermediate, with the elimination of a water molecule.

Imine Reduction: The same iridium catalyst then mediates the reduction of the C=N double bond of the imine via another transfer hydrogenation step. This regenerates the active catalyst and yields the final N-alkylated amine product.

This cascade process efficiently combines multiple transformations into a single synthetic operation, leveraging a single catalyst to perform sequential reduction steps. frontiersin.orgsci-hub.se

Intermediate Species Identification and Characterization

The study of reaction mechanisms involving this compound necessitates the identification and characterization of transient intermediate species. These intermediates provide crucial insights into the reaction pathways and the factors governing product formation. Research has pointed to the formation of several key types of intermediates, depending on the reaction conditions and the nature of the reacting species. These include charged intermediates typical of aromatic substitution reactions and complexes formed in specific synthetic or biological environments.

In nucleophilic aromatic substitution (SNAr) reactions, where the electron-poor aromatic ring is attacked by a nucleophile, the formation of a negatively charged intermediate is a critical step. masterorganicchemistry.com This species, known as a Meisenheimer complex, is a resonance-stabilized carbanion. masterorganicchemistry.comresearchgate.net For this compound, attack by a nucleophile at the carbon atom bearing a suitable leaving group (or even hydrogen) leads to the formation of this anionic σ-complex. The stability of the Meisenheimer intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. Although often transient and difficult to isolate, their existence is well-established in SNAr mechanisms and they are considered the key intermediate in determining the reaction's progress. masterorganicchemistry.com

Conversely, during electrophilic aromatic substitution reactions, the mechanism proceeds through a positively charged intermediate. libretexts.org The attack of an electrophile on the π-system of the benzene ring results in the formation of a carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This intermediate is also resonance-stabilized, but the aromaticity of the ring is temporarily disrupted. The subsequent loss of a proton from the arenium ion restores the aromatic system and yields the substituted product. libretexts.org The nitro group, being a deactivating group, directs incoming electrophiles primarily to the meta position.

Specific synthetic methodologies have also revealed unique intermediates. In the synthesis of this compound via phase-transfer catalysis from 1-chloro-4-nitrobenzene (B41953) and isopropyl alcohol, an active intermediate, C₃H₇-O-Q⁺ (where Q⁺ represents the quaternary ammonium (B1175870) salt catalyst), is formed in the organic phase. sphinxsai.com This species subsequently reacts with 1-chloro-4-nitrobenzene to yield the final product. sphinxsai.com

Investigations into the hydrolysis of related compounds have uncovered complex reaction pathways. In a study focused on synthesizing 2-isopropoxy-4-nitrobenzoic acid, the hydrolysis of the isopropyl 2-isopropoxy-4-nitrobenzoate intermediate under harsh conditions (concentrated NaOH at 80 °C) did not yield the expected carboxylic acid. researchgate.net Instead, the major product isolated was (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide, an azoxybenzene (B3421426) derivative. researchgate.net The formation of this dimer strongly suggests the generation of highly reactive, transient intermediates that undergo condensation and rearrangement reactions under the influence of strong base and high temperature. researchgate.net This unexpected outcome highlights how reaction conditions can dramatically alter the stability and fate of intermediate species.

In biochemical contexts, this compound has been shown to form complexes with enzymes. Docking studies with cytochrome P450 1A2 indicated that the enzyme's active site has sufficient space to accommodate a complex with one molecule of this compound and another ligand, or potentially two molecules of this compound. nih.gov Furthermore, in studies with artificial enzymes, this compound acted as a competitive inhibitor, indicating the formation of a non-covalent enzyme-inhibitor complex within the active site. frontiersin.org

Table 1: Identified and Proposed Intermediates in Reactions of this compound

| Reaction Type | Intermediate Species | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized, negatively charged anionic σ-complex formed by the addition of a nucleophile to the aromatic ring. masterorganicchemistry.comresearchgate.net |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized, positively charged carbocation formed by the addition of an electrophile to the aromatic ring. libretexts.org |

| Phase-Transfer Catalysis Synthesis | Active Catalyst Intermediate (C₃H₇-O-Q⁺) | An ion pair formed between the alkoxide and the phase-transfer catalyst, which acts as the nucleophilic species. sphinxsai.com |

| Base-Mediated Hydrolysis (Harsh Conditions) | Reactive Nitroso/Radical Intermediates (Proposed) | Highly reactive species proposed to lead to the formation of an azoxybenzene dimer instead of the simple hydrolysis product. researchgate.net |

| Biochemical Inhibition/Metabolism | Enzyme-Substrate/Inhibitor Complex | A non-covalent complex formed between this compound and the active site of an enzyme, such as cytochrome P450 or an artificial esterase. nih.govfrontiersin.org |

Table 2: Conditions Leading to Unexpected Intermediate Pathway

| Starting Material | Reagents & Conditions | Expected Product | Observed Product | Implication |

| Isopropyl 2-isopropoxy-4-nitrobenzoate | 45% NaOH/THF-EtOH, 80 °C | 2-isopropoxy-4-nitrobenzoic acid | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide (92% yield) | The harsh basic and thermal conditions favor the formation of reactive intermediates that dimerize rather than undergo simple hydrolysis. researchgate.net |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Comprehensive Characterization

The elucidation of the precise structure of 1-isopropoxy-4-nitrobenzene is achieved through the application of several key spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques, when used in conjunction, offer a powerful tool for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, various NMR techniques are employed to characterize its proton, carbon, and nitrogen nuclei.

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound typically exhibits characteristic signals for both the aromatic and the isopropoxy protons.

The aromatic protons, due to the electron-withdrawing nature of the nitro group and the electron-donating nature of the isopropoxy group, appear as distinct doublets in the downfield region of the spectrum. The protons ortho to the nitro group are the most deshielded and resonate at a higher chemical shift compared to the protons ortho to the isopropoxy group.

The isopropoxy group gives rise to two signals: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃)₂. The splitting pattern (septet and doublet) is a clear indicator of the isopropyl group and arises from the spin-spin coupling between the methine and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (ortho to NO₂) | ~8.22 | Doublet | ~9.2 |

| Aromatic Protons (ortho to OCH(CH₃)₂) | ~6.95 | Doublet | ~9.2 |

| Isopropoxy Methine (CH) | ~4.75 | Septet | ~6.0 |

| Isopropoxy Methyl (CH₃) | ~1.38 | Doublet | ~6.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The aromatic region of the ¹³C NMR spectrum shows four signals corresponding to the four different types of carbon atoms in the benzene (B151609) ring. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift, while the carbon atom bonded to the isopropoxy group (C-O) also resonates downfield. The chemical shifts of the other two aromatic carbons are also influenced by the electronic effects of the substituents.

The isopropoxy group is characterized by two signals in the upfield region of the spectrum: one for the methine carbon (OCH) and another for the two equivalent methyl carbons (CH₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Isopropoxy) | ~160.0 |

| C-NO₂ | ~141.5 |

| Aromatic CH (ortho to NO₂) | ~125.8 |

| Aromatic CH (ortho to OCH(CH₃)₂) | ~115.5 |

| Isopropoxy Methine (OCH) | ~71.5 |

| Isopropoxy Methyl (CH₃) | ~21.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide powerful correlational data that confirms the structural assignment of this compound. sdsu.edu

HSQC: This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the aromatic CH groups and the isopropoxy group to their corresponding carbon signals in the ¹³C NMR spectrum. This provides an unambiguous assignment of which proton is attached to which carbon. sdsu.edu

Nitrogen-15 (¹⁵N) NMR for Nitro Group Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

The most prominent features in the IR spectrum are the strong absorption bands associated with the nitro group. These include an asymmetric stretching vibration typically found around 1520 cm⁻¹ and a symmetric stretching vibration near 1350 cm⁻¹. The presence and intensity of these bands are a definitive indicator of the nitro functionality.

Other important vibrations include the C-O-C stretching of the ether linkage in the isopropoxy group, which appears in the fingerprint region, and the C-H stretching and bending vibrations of the aromatic ring and the alkyl groups of the isopropoxy substituent.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2980-2850 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium |

| C-O-C Stretch (Ether) | ~1250 | Strong |

| C-N Stretch | ~850 | Medium |

Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., neat, KBr pellet).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is characterized by absorption bands corresponding to specific electronic transitions.

The UV-Vis spectrum of this compound is dominated by transitions involving the π-electron system of the benzene ring and the nitro group, as well as the n-electrons on the oxygen atoms of the isopropoxy and nitro groups. The parent compound, nitrobenzene (B124822), exhibits distinct absorption features in the UV region. acs.org These include a strong absorption between 250–280 nm attributed to a π→π* transition (the primary aromatic band), and a weaker absorption shoulder around 340-355 nm resulting from a symmetry-forbidden n→π* transition localized on the nitro group. acs.org

The presence of the electron-donating isopropoxy group (-OCH(CH₃)₂) at the para position to the electron-withdrawing nitro group (-NO₂) significantly influences the electronic structure. This substitution typically causes a bathochromic (red) shift in the primary absorption band due to the extension of the conjugated system and intramolecular charge transfer (ICT) from the oxygen of the ether to the nitro group.

While specific high-resolution spectral data for this compound is not widely published, data for the closely related analogue, 4-nitroanisole (B1192098) (1-methoxy-4-nitrobenzene), shows a strong absorption maximum (λmax) around 317 nm in ethanol. nist.gov It is expected that this compound would exhibit a similar absorption profile. Studies on various nitroaromatic compounds confirm that π→π* transitions are typically observed around 270-300 nm. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Nitroaromatic Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type | Source |

|---|---|---|---|---|---|

| Nitrobenzene | Ethanol | 258 | 8,140 | π→π* | photochemcad.com |

| 4-Nitroanisole | Ethanol | 317 | - | π→π* (Charge Transfer) | nist.gov |

| p-Nitrobenzaldehyde | Cyclohexane | ~300 | ~1,000 | π→π* | rsc.org |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 181.19 g/mol ), MS provides the molecular weight and crucial information about its structure through the analysis of its fragmentation patterns under electron impact (EI) ionization.

The molecular ion peak (M⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation of nitroaromatic ethers is predictable based on the functional groups present. libretexts.org Key fragmentation pathways include:

Loss of the Nitro Group: Cleavage of the C–N bond can result in the loss of a nitro radical (•NO₂) or nitrogen dioxide, leading to a fragment ion.

Alpha-Cleavage: The most characteristic fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom. miamioh.edu For the isopropoxy group, this would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Cleavage of the Ether Bond: The C-O bond of the ether can break, leading to the loss of the entire isopropoxy group or the formation of a phenoxy cation.

Rearrangements: Nitroaromatic compounds are known to undergo complex rearrangements, sometimes involving the transfer of an oxygen atom from the nitro group to the aromatic ring. researchgate.net

While a specific published spectrum for this compound is not available, the expected fragmentation pattern can be inferred from the behavior of similar molecules.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₈H₈NO₃]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage) |

| 135 | [C₉H₁₁O]⁺ | Loss of a nitro radical (•NO₂) |

| 122 | [C₆H₄NO₂]⁺ | Loss of a propene molecule (C₃H₆) via rearrangement |

| 92 | [C₆H₄O]⁺˙ | Loss of •NO₂ and C₃H₇• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Docking studies for the interaction of this compound with cytochrome P450 1A2 have utilized homology models, suggesting the spatial arrangement of the molecule is of significant interest in biochemical contexts. nih.govuams.edu However, a search of crystallographic databases indicates that the specific crystal structure of this compound has not been experimentally determined and reported. The determination of its crystal structure would provide valuable insight into its solid-state conformation and packing arrangement.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy refers to a set of techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org The most common of these is Circular Dichroism (CD), which measures the difference in absorption of left and right circularly polarized light.

These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. mertenlab.de this compound is an achiral molecule. It possesses a plane of symmetry that passes through the C1-C4 axis of the benzene ring, the nitro group, and the ether oxygen. Due to this symmetry, the molecule is superimposable on its mirror image and therefore does not have enantiomers.

As a result, this compound does not exhibit an intrinsic CD spectrum. However, an "induced" CD (ICD) signal can be observed when an achiral molecule binds to a chiral environment, such as the active site of an enzyme. tum.de Indeed, changes in the CD spectrum have been observed upon the binding of this compound to the chiral protein cytochrome P450 1A2, which indicates conformational changes in the protein upon binding. nih.gov This induced signal provides information about the binding event and the chiral environment, not the intrinsic stereochemistry of the achiral ligand itself.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the molecule's stability, electron distribution, and spectral properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic nitro compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and predict vibrational frequencies. researchgate.net Such studies on related nitrobenzene (B124822) derivatives have been used to analyze fundamental vibrational modes and their intensities as observed in FT-IR and FT-Raman spectra.

Investigations into the photochemistry of the parent molecule, nitrobenzene, utilize DFT to understand its excited states. acs.org The absorption spectrum of nitrobenzene features distinct bands, and computational studies have been crucial in assigning these to specific electronic transitions, such as the S₀→S₁ transition around 345 nm. acs.org The nature of the solvent is known to influence these transitions; for instance, the S₀–S₄ absorption band in nitrobenzene shifts to longer wavelengths as solvent polarity increases, which is characteristic of a charge-transfer state. acs.orgnih.gov For 1-isopropoxy-4-nitrobenzene, the presence of the electron-donating isopropoxy group and the electron-withdrawing nitro group would significantly influence its ground and excited state properties, a subject well-suited for DFT analysis.

| Compound | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| 1,4-dichloro-2-nitrobenzene | B3LYP | 6-311+G(d,p), 6-311++G(d,p) | Vibrational Spectra Analysis | |

| 2-isopropoxy-4-nitrobenzoic acid | B3LYP | 6-311++G(d,p) | Structural Confirmation | researchgate.net |

| Nitrobenzene | CASPT2 (for VEEs), CASSCF | Excited State Relaxation Pathway | acs.org |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. For the parent compound nitrobenzene, calculations at the MP2(full)/aug-cc-pVTZ level have been used to investigate its ground-state properties, such as vibrational modes. acs.orgnih.gov In more complex systems like spirooxazines, ab initio methods (e.g., HF 6-31G**/3-21G) have been applied to determine the most stable structures of different isomers, revealing that planar forms are generally favored. These methods could be applied to this compound to accurately compute its molecular properties, including dipole moment, polarizability, and the precise geometry of its ground and transition states.

Density Functional Theory (DFT) Studies on Ground and Excited States

Reaction Mechanism Predictions and Energy Profiles

Theoretical modeling is crucial for mapping the pathways of chemical reactions, identifying intermediates and transition states, and calculating the associated energy changes.

The reactions of this compound, like other substituted benzenes, are governed by the directing effects of its functional groups. The nitro group is a strong deactivator and meta-director for electrophilic aromatic substitution (EAS), while the isopropoxy group is an activator and ortho-, para-director. EAS reactions, such as nitration, are proposed to proceed through a two-step mechanism involving a cationic tetrahedral intermediate, also known as an arenium ion or sigma complex. researchgate.net Computational studies can characterize the transition state leading to this intermediate.

For nucleophilic aromatic substitution (SNAr), which is facilitated by the electron-withdrawing nitro group, a common pathway involves the formation of a Meisenheimer complex as an intermediate. The etherification of 1-chloro-4-nitrobenzene (B41953) with isopropyl alcohol to form this compound is an example of a reaction whose mechanism and kinetics can be studied and elucidated through computational modeling. sphinxsai.com A general method for classifying transition states as early or late involves using a dimensionless reaction coordinate, which can provide deeper insight into reaction mechanisms. researchgate.net

Mapping the reaction coordinate involves calculating the energy of the system as it progresses from reactants to products through the transition state. This allows for the determination of activation energies (energy barriers), which are critical for predicting reaction rates.

For example, in the bromination of nitrobenzene, theoretical calculations have shown that the meta-substituted cationic intermediate is thermodynamically more stable than the ortho and para intermediates by approximately 2 and 5 kcal/mol, respectively. acs.org This difference in energy explains the high selectivity for the meta product. acs.org For this compound, the interplay between the ortho-, para-directing isopropoxy group and the meta-directing nitro group would create a more complex energy landscape for EAS reactions. Computational chemistry can precisely calculate the energy barriers for attack at each possible position on the aromatic ring, thereby predicting the regioselectivity of a given reaction.

| Intermediate Species | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| meta-BrC₆H₄NO₂⁺ | 0 (Reference) | acs.org |

| ortho-BrC₆H₄NO₂⁺ | ~2 | acs.org |

| para-BrC₆H₄NO₂⁺ | ~5 | acs.org |

Transition State Characterization and Reaction Pathway Elucidation

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to the active site of a protein.

Studies involving rabbit cytochrome P450 1A2 (P450 1A2) have utilized molecular docking to investigate its interaction with this compound. nih.govresearchgate.net Homology models of P450 1A2 suggested that its active site is large enough to accommodate two molecules of this compound simultaneously, or a combination of one molecule of this compound and another ligand. nih.gov This finding is consistent with experimental observations of cooperative binding, where the binding of one ligand can influence the binding of a second. nih.govacs.org However, in the case of this compound, this cooperative binding was found to inhibit its oxidation, suggesting the resulting orientation within the active site is not favorable for catalysis. nih.govresearchgate.net

In other work, derivatives such as 2-allyl-1-isopropoxy-4-nitrobenzene have been studied as potential enzyme inhibitors. mums.ac.ir Docking studies of these compounds into the active site of soybean 15-lipoxygenase (SLO) involved defining a specific grid region for the search and using algorithms like the Genetic Algorithm and Local Search (GALS) to find the most stable binding poses. mums.ac.ir Such studies are essential in structure-based drug design, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent inhibitors. mums.ac.ir

| Parameter | Value/Setting | Purpose | Reference |

|---|---|---|---|

| Target Protein | Soybean 15-Lipoxygenase (SLO) | Enzyme for inhibition study | mums.ac.ir |

| Grid Center (Cartesian) | X: 18.5, Y: 5.0, Z: 20.0 | Defines the center of the docking search space | mums.ac.ir |

| Grid Size (points) | X: 50, Y: 55, Z: 60 | Defines the dimensions of the docking search space | mums.ac.ir |

| Docking Algorithm | Genetic Algorithm and Local Search (GALS) | Search method for ligand conformations | mums.ac.ir |

| Energy Evaluations | 2,500,000 (Maximum) | Number of energy calculations performed | mums.ac.ir |

| Number of Generations | 100 | Parameter for the genetic algorithm | mums.ac.ir |

Cytochrome P450 Enzyme Binding Simulations

Simulations of this compound binding to cytochrome P450 (P450) enzymes, particularly rabbit P450 1A2, have been a key area of research. These simulations are often initiated using homology models based on known crystal structures, such as the human P450 1A2-α-naphthoflavone complex. nih.gov

Studies have demonstrated both homotropic and heterotropic cooperativity in the binding of 1-alkoxy-4-nitrobenzenes to P450 1A2. nih.gov Homotropic cooperativity is observed when the binding of one molecule of this compound influences the binding of subsequent molecules of the same compound. This is characterized by biphasic plots of reaction velocity versus substrate concentration. nih.gov

Heterotropic cooperativity involves the interaction of this compound with other ligands, such as 1,4-phenylene diisocyanide (Ph(NC)₂). nih.gov Docking studies have indicated that the active site of rabbit P450 1A2 is spacious enough to accommodate two molecules of this compound simultaneously, or one molecule of this compound alongside a molecule of Ph(NC)₂. nih.gov This co-occupation of the active site is a key finding from binding simulations. nih.gov

The binding kinetics of this compound to P450 1A2 have been analyzed, revealing complex interactions. For instance, the kinetic trace of its binding to P450 1A2 can be fitted to a bi-exponential plot, as detailed in the table below. researchgate.net

Table 1: Kinetic Data for this compound Binding to P450 1A2

| Parameter | Value | Conditions |

|---|---|---|

| Rate 1 | 2.9 s⁻¹ | 10µM this compound, 1µM P450 1A2 |

| Rate 2 | 0.08 s⁻¹ | 10µM this compound, 1µM P450 1A2 |

This interactive table provides kinetic rates from pre-steady-state analysis of the binding interaction. researchgate.net

Active Site Characterization and Binding Modes

The active site of P450 1A2 is noted to be smaller than that of other P450 enzymes like P450 3A4 or 2C8. nih.gov Despite its smaller size, modeling studies confirm that it can accommodate multiple ligands, leading to the observed cooperative binding behavior. nih.gov Research on a series of alkyl 4-nitrophenyl ethers, including the isopropoxy derivative, has provided evidence for a two-binding site model within P450 1A2. acs.org

A proposed model for ligand binding to ferric P450 1A2 involves several steps:

Initial interaction of the ligand at a peripheral site. nih.gov

Translocation of the ligand to the protein's interior. nih.gov

A conformational change in the enzyme, which may allow a second ligand molecule to enter the active site if the ligands are small enough. nih.gov

Enzyme-Inhibitor Complex Modeling

Modeling studies have also explored the role of this compound as an inhibitor. In the context of P450 1A2, while heterotropic cooperativity with Ph(NC)₂ enhances substrate binding, it paradoxically leads to the inhibition of the oxidation of this compound. nih.gov The modeling suggests that the positioning of this compound within the active site, when co-bound with Ph(NC)₂, is unfavorable for catalysis. nih.gov

Beyond P450 enzymes, this compound has been identified as a competitive inhibitor of an artificial self-assembling peptide with carboxylesterase activity. frontiersin.orgresearchgate.netscispace.com This artificial enzyme hydrolyzes short-chain p-nitrophenyl esters, and the inhibitory effect of this compound was studied through kinetic assays. frontiersin.orgfrontiersin.org The hydrophobic edge of the peptide's fibrillar structure and extending histidine residues form the active center, where this compound competes with the substrate. frontiersin.orgscispace.com

Spectroscopic Property Predictions and Validation

Computational predictions of spectroscopic properties can be validated against experimental data. For this compound, circular dichroism (CD) spectroscopy has been employed to monitor conformational changes in P450 1A2 upon ligand binding. nih.gov The binding of this compound induces changes in the far-UV CD spectrum of the enzyme. nih.gov

These spectral changes are consistent with a decrease in the α-helicity of the enzyme's secondary structure. nih.gov The interaction with Ph(NC)₂ also induces a rapid change in the CD spectrum, further indicating a structural alteration of the enzyme. nih.gov Such experimental validation is crucial for refining the computational models of enzyme-ligand interactions.

Conformation Analysis and Conformational Landscapes

The binding of this compound to P450 1A2 is not a simple lock-and-key event but involves dynamic conformational changes in the enzyme. nih.gov As indicated by CD spectroscopy, the binding event leads to a tangible alteration in the enzyme's conformation, specifically a reduction in its α-helical content. nih.gov

The concept of multiple protein conformers is one of the proposed explanations for the observed cooperativity in P450 enzymes. nih.gov The conformational landscape of the P450 1A2 active site is evidently complex, allowing for the binding of one or more substrate molecules. The presence of a second ligand, like an inhibitor, can further modulate this landscape, leading to altered catalytic activity. nih.gov The proposed multi-step binding process, involving initial peripheral binding followed by translocation and conformational shifts, highlights the dynamic nature of the enzyme's conformational landscape upon interaction with ligands like this compound. nih.gov

Applications in Advanced Chemical and Biological Research

Organic Synthesis Building Block

1-Isopropoxy-4-nitrobenzene is a valuable precursor in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. The presence of the nitro group is particularly significant as it can be readily transformed into other functional groups, most notably an amino group, which opens up numerous synthetic pathways.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The transformation of nitroaromatic compounds into their corresponding anilines via reduction is a fundamental step in the synthesis of many pharmaceuticals. This compound is no exception and serves as a key starting material for producing 4-isopropoxyaniline (B1293747) and its derivatives. These anilines are important intermediates for various biologically active molecules.

Recent research has demonstrated the utility of this compound in iridium-catalyzed one-pot reductive amination reactions. rsc.org In this process, the nitro group is reduced in situ to an amine, which then reacts with a variety of aldehydes to form secondary amines in good yields. rsc.org This method provides an efficient route for the synthesis of diverse N-substituted anilines, which are common structural motifs in many pharmaceutical compounds. For instance, derivatives of this compound are potential building blocks for kinase inhibitors and antimicrobial agents. vulcanchem.com

Furthermore, studies have investigated the interaction of this compound with cytochrome P450 1A2, an important enzyme in drug metabolism. nih.gov Understanding these interactions is crucial in the early stages of drug discovery and development. In one study, this compound was also shown to act as a competitive inhibitor of artificial self-assembling peptides with carboxylesterase activity, highlighting its potential use in enzyme research. frontiersin.orgresearchgate.net

Synthesis of Agrochemical Compounds and Pesticides

In the field of agrochemicals, this compound and its derivatives are utilized in the formulation of pesticides, including insecticides and fungicides. The chemical reactivity of the nitro group is key to its effectiveness against various pests.